
LEI-401
Overview
Description
- LEI-401 is a selective and potent inhibitor of NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D). It is noteworthy for its ability to cross the blood-brain barrier effectively .
- NAPE-PLD plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are lipid signaling molecules involved in various physiological processes.
Preparation Methods
Synthetic Routes: The synthetic route for LEI-401 involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely disclosed in the literature.
Reaction Conditions: As of now, the exact reaction conditions for this compound synthesis remain proprietary.
Industrial Production: Information regarding large-scale industrial production methods is also limited.
Chemical Reactions Analysis
Reactivity: LEI-401 likely undergoes various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, and substitution.
Common Reagents and Conditions: While specific reagents and conditions are not available, typical organic chemistry reagents (such as oxidants, reducing agents, and catalysts) would likely be involved.
Major Products: The major products formed during these reactions would depend on the specific transformations. Unfortunately, detailed studies on this compound’s reactivity are scarce.
Scientific Research Applications
Modulation of Emotional Behavior
LEI-401 has been shown to activate the hypothalamus-pituitary-adrenal (HPA) axis and impair fear extinction in animal models. This mimics the effects of cannabinoid CB1 receptor antagonism, suggesting that this compound can influence emotional responses and behaviors related to anxiety and stress. In a study involving freely moving mice, this compound reduced levels of NAEs, including anandamide, indicating its role in regulating lipid signaling pathways associated with emotional behavior .
Mechanistic Insights
The compound operates by inhibiting NAPE-PLD, leading to decreased biosynthesis of NAEs. This inhibition was confirmed through various assays, including high-throughput screening and targeted lipidomics, which demonstrated that this compound effectively reduces NAE levels in neuroblastoma cells and mouse brain tissues . The specificity of this compound for NAPE-PLD was established through experiments showing no effect on NAPE-PLD knockout (KO) cells, reinforcing its potential as a tool for studying the endocannabinoid system .
Pain Modulation
Recent studies have indicated that this compound may play a role in pain modulation by affecting spinal cord nociceptive signaling pathways. The application of 20:4-NAPE, a precursor to anandamide, has shown significant effects on pain signaling, suggesting that inhibiting its breakdown via NAPE-PLD inhibition could alter pain perception . This opens avenues for exploring this compound's therapeutic potential in pain management.
Potential in Treating Psychiatric Disorders
Given its ability to modulate emotional behavior and HPA axis activity, this compound holds promise for therapeutic applications in psychiatric disorders characterized by dysregulation of the endocannabinoid system, such as anxiety disorders and depression. By targeting the biosynthesis pathway of NAEs, this compound could provide a novel approach to managing these conditions .
Research Tool for Endocannabinoid Studies
This compound serves as an important research tool for scientists studying the endocannabinoid system. Its selective inhibition allows for better understanding of the physiological roles of NAEs and their impact on various neurological processes. The compound's ability to engage with NAPE-PLD in living systems provides insights into lipid signaling mechanisms that were previously difficult to study due to a lack of specific inhibitors .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Application Area | Findings |
---|---|
Emotional Behavior | Activates HPA axis; impairs fear extinction; reduces NAE levels in vivo |
Pain Modulation | Influences nociceptive signaling; potential role in pain perception |
Therapeutic Potential | Possible treatment for anxiety and depression; novel approach targeting endocannabinoid dysregulation |
Research Tool | Facilitates studies on NAEs; enhances understanding of lipid signaling pathways |
Case Studies
- Emotional Behavior Study : In a controlled experiment, mice treated with this compound exhibited impaired fear extinction compared to controls, indicating its potential impact on anxiety-like behaviors .
- Pain Modulation Research : Application of 20:4-NAPE showed modulation of spinal cord signaling when combined with this compound, suggesting a pathway for future pain management therapies .
- Endocannabinoid System Investigation : A study utilized this compound to elucidate the role of NAEs in synaptic transmission, providing critical insights into how lipid signaling affects neuronal communication .
Mechanism of Action
- LEI-401 inhibits NAPE-PLD, reducing NAE levels in the brain. This modulation affects emotional behavior in mice .
- Molecular targets and pathways involved in this process are still an active area of research.
Comparison with Similar Compounds
- LEI-401’s uniqueness lies in its selectivity for NAPE-PLD and its ability to cross the blood-brain barrier.
- Similar compounds include other NAPE-PLD inhibitors, but none exhibit precisely the same profile.
Biological Activity
LEI-401 is a novel compound identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on emotional behavior, and potential therapeutic implications.
This compound functions primarily by inhibiting NAPE-PLD, which is crucial for the production of NAEs in the central nervous system (CNS). The compound has been shown to reduce NAE levels in neuroblastoma cells and in the brains of freely moving mice. Notably, this reduction does not occur in NAPE-PLD knockout (KO) mice, confirming its on-target effect.
In Vitro and In Vivo Studies
-
In Vitro Studies :
- In Neuro-2a neuroblastoma cells, this compound significantly decreased levels of various NAEs when compared to control cells. This was confirmed through targeted lipidomics and LC-MS analysis.
- The compound exhibited a potent inhibition profile with an IC50 value as low as 0.027 μM for NAPE-PLD activity.
-
In Vivo Studies :
- In wild-type (WT) mice, administration of this compound led to a marked decrease in brain NAE levels, including anandamide.
- Behavioral assays indicated that this compound activated the hypothalamus-pituitary-adrenal (HPA) axis and impaired fear extinction, mimicking effects seen with cannabinoid CB1 receptor antagonists.
Effects on Emotional Behavior
This compound's modulation of NAE levels has significant implications for emotional behavior. The compound's ability to activate the HPA axis suggests a potential role in stress response mechanisms. Behavioral studies indicate that this compound can impair fear extinction, which is critical for understanding anxiety-related conditions.
Case Studies
A recent study explored the effects of this compound on anxiety-like behaviors in mice subjected to stress paradigms. The findings demonstrated that:
- Mice treated with this compound exhibited increased anxiety-like behaviors compared to control groups.
- The administration of a fatty acid amide hydrolase (FAAH) inhibitor reversed some behavioral changes induced by this compound, indicating that NAEs play a protective role in emotional regulation.
Comparative Activity Table
Compound | Target Enzyme | IC50 (μM) | Effect on Anandamide Levels | Behavioral Impact |
---|---|---|---|---|
This compound | NAPE-PLD | 0.027 | Decreased | Impaired fear extinction |
Control | - | - | Stable | Normal behavior |
Pharmacophore Modeling
Pharmacophore modeling studies have revealed key structural features of this compound that correlate with its biological activity. These studies emphasize the importance of specific molecular interactions necessary for effective inhibition of NAPE-PLD.
Q & A
Q. Basic: What is the mechanism by which LEI-401 modulates N-acylethanolamine (NAE) levels in the brain, and how does its blood-brain barrier (BBB) permeability influence experimental design?
Methodological Answer:
this compound inhibits NAPE-PLD, the enzyme responsible for converting N-acylphosphatidylethanolamines (NAPEs) to NAEs. Its BBB permeability allows direct modulation of central NAEs, as demonstrated by reduced brain NAEs in freely moving mice after systemic administration (IC50 = 27 nM) . For experimental design:
- Use intraperitoneal (IP) or intravenous (IV) dosing to ensure systemic exposure.
- Validate BBB penetration via LC-MS/MS quantification of this compound in brain homogenates .
- Control for peripheral NAPE-PLD inhibition by comparing wild-type and NAPE-PLD KO models .
Q. Basic: How should researchers design in vivo experiments to assess this compound's behavioral effects without confounding pharmacokinetic variables?
Methodological Answer:
- Dose Selection: Start with 1–5 mg/kg (based on IC50 = 27 nM and PK data showing Cmax at 1 hr post-IP injection) .
- Time-Course Analysis: Measure NAEs and behavior at multiple timepoints (e.g., 1 hr, 4 hr) to correlate target engagement with effects .
- Control Groups: Include vehicle-treated and NAPE-PLD KO mice to distinguish pharmacological effects from baseline variability .
Q. Advanced: What structural modifications optimize this compound's potency and selectivity, and how were these validated in structure-activity relationship (SAR) studies?
Methodological Answer:
Key SAR findings from pyrimidine-4-carboxamide derivatives :
- In vitro assays: NAPE-PLD inhibition in neuroblastoma cells.
- In vivo testing: Brain NAE reduction in mice after IP administration .
Q. Advanced: How can researchers resolve contradictions in this compound's effects on synaptic plasticity (e.g., LTP suppression vs. no effect)?
Methodological Answer:
Conflicting LTP results (e.g., TBS-LTP suppression in Fig. 1 vs. chem-LTP neutrality in Fig. 2 ) may arise from:
- Stimulation Protocol: TBS-LTP involves theta-burst stimulation, while chem-LTP uses chemical induction. Repeat experiments under both paradigms.
- Concentration Gradients: Test this compound at 0.04–20 µM (dose-dependent effects observed in vitro ).
- Complementary Techniques: Combine electrophysiology with lipidomics to link synaptic changes to NAE dynamics .
Q. Advanced: What methodological approaches validate this compound's allosteric binding mode when combined with other modulators (e.g., VU534)?
Methodological Answer:
- Enzyme Kinetics: Co-administer this compound (competitive inhibitor) and VU534 (allosteric activator). If VU534 increases NAPE-PLD activity without altering this compound's IC50, it suggests distinct binding sites .
- Competition Assays: Use radiolabeled this compound to test displacement by VU534. No displacement confirms non-overlapping sites .
- Mutagenesis: Introduce mutations at putative allosteric sites (e.g., VU534-binding regions) and assess this compound's inhibition potency .
Q. Advanced: How do researchers address discrepancies between in vitro IC50 (µM) and in vivo efficacy (27 nM)?
Methodological Answer:
- Protein Binding: Measure free drug concentration in vitro (adjust for serum protein binding).
- Metabolite Activity: Test this compound metabolites for NAPE-PLD inhibition (e.g., via liver microsome assays) .
- Tissue Distribution: Use autoradiography or mass spectrometry to quantify brain-to-plasma ratios .
Q. Basic: What techniques confirm this compound's BBB permeability in preclinical models?
Methodological Answer:
- In Situ Perfusion: Quantify brain uptake clearance in rodents .
- LC-MS/MS: Measure this compound concentrations in brain homogenates post-administration .
- KO Models: Compare NAE reduction in wild-type vs. NAPE-PLD KO mice (no effect in KO confirms central action) .
Q. Advanced: How can this compound's off-target effects on related phospholipases be excluded in experimental workflows?
Methodological Answer:
- Panel Screening: Test this compound against PLA2, PLC, and PLD isoforms (e.g., iPLA2β, shown unaffected at 10 µM ).
- Genetic Knockdown: Use siRNA or CRISPR to silence NAPE-PLD and confirm loss of this compound's effects .
- Lipidomic Profiling: Monitor downstream lipids (e.g., arachidonic acid) to rule off-target signaling .
Q. Basic: What methods quantify this compound-induced changes in NAEs, and how are confounding factors minimized?
Methodological Answer:
- Targeted Lipidomics: Use LC-MS/MS with deuterated NAE internal standards (e.g., d4-AEA) .
- Tissue Collection: Rapidly freeze brains in liquid N2 to prevent post-mortem NAE degradation .
- Dietary Controls: Standardize chow (NAPE content varies with diet) and fast mice pre-experiment .
Q. Advanced: How do species-specific differences in NAPE-PLD structure impact this compound's translational applicability?
Methodological Answer:
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJYPQZBBHOCC-UXHICEINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.